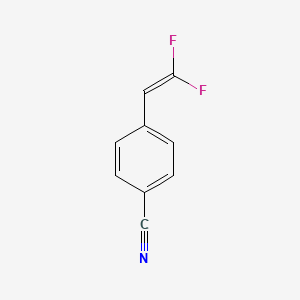

4-(2,2-Difluorovinyl)benzonitrile

Beschreibung

Structure

3D Structure

Eigenschaften

Molekularformel |

C9H5F2N |

|---|---|

Molekulargewicht |

165.14 g/mol |

IUPAC-Name |

4-(2,2-difluoroethenyl)benzonitrile |

InChI |

InChI=1S/C9H5F2N/c10-9(11)5-7-1-3-8(6-12)4-2-7/h1-5H |

InChI-Schlüssel |

DIMFMXVWUHNTHX-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC(=CC=C1C=C(F)F)C#N |

Herkunft des Produkts |

United States |

Contextualizing Fluorinated Organic Compounds in Chemical Scholarship

The introduction of fluorine atoms into organic molecules can dramatically alter their physical, chemical, and biological properties. This has led to a surge of interest in fluorinated organic compounds across various scientific disciplines. In medicinal chemistry, for instance, the strategic incorporation of fluorine can enhance metabolic stability, improve binding affinity to biological targets, and increase lipophilicity, all of which are crucial parameters in drug design. nih.gov The applications of these compounds are diverse, ranging from pharmaceuticals and agrochemicals to advanced materials and reagents in organic synthesis. nih.gov The unique electronic effects of fluorine, stemming from its high electronegativity, play a pivotal role in these modified properties. This has spurred extensive research into novel fluorination methodologies and the development of new fluorinated building blocks.

Rationale for Investigating Gem Difluorovinyl Moieties

Among the various fluorinated motifs, the gem-difluorovinyl group (a carbon atom double-bonded to another carbon and single-bonded to two fluorine atoms) has emerged as a particularly valuable functional group. This moiety serves as a bioisostere for carbonyl groups and can act as a stable mimic of enolates, which are key intermediates in many biological processes. The gem-difluorovinyl group is an attractive electrophile, making it susceptible to nucleophilic attack, a property that is harnessed in the design of enzyme inhibitors. nih.gov Furthermore, these groups are precursors to a wide array of other valuable fluorinated structures. acs.org The reactivity and synthetic potential of the gem-difluorovinyl unit have made it a focal point of investigation for developing new chemical transformations and constructing complex molecules. researchgate.netbeilstein-journals.org

Overview of 4 2,2 Difluorovinyl Benzonitrile As a Subject of Academic Inquiry

4-(2,2-Difluorovinyl)benzonitrile has garnered significant attention as a key intermediate and building block in organic synthesis. The presence of both the electron-withdrawing nitrile group and the reactive gem-difluorovinyl moiety on the same aromatic ring makes it a highly versatile reagent. The nitrile group can be readily transformed into other functional groups, such as amines or carboxylic acids, providing a handle for further molecular elaboration. The gem-difluorovinyl group, as previously mentioned, can participate in a variety of chemical reactions, including nucleophilic additions and cross-coupling reactions. researchgate.net This unique combination of functionalities allows for the streamlined synthesis of complex, biologically active molecules. For example, it has been utilized in the synthesis of analogs of neonicotinoid insecticides. nih.gov

A common and practical method for the synthesis of this compound involves a Wittig-type olefination reaction starting from 4-formylbenzonitrile. nih.govorgsyn.org This procedure utilizes triphenylphosphine (B44618) and potassium 2-bromo-2,2-difluoroacetate in dimethylformamide (DMF). orgsyn.org The reaction proceeds through the formation of a phosphorus ylide, which then reacts with the aldehyde to form the desired gem-difluoroalkene. orgsyn.org

Historical Development of Research Pertaining to Difluorovinylbenzonitriles

Wittig-Type Olefination Strategies for the Synthesis of 4-(2,2-Difluorovinyl)benzonitrile

Wittig-type olefination reactions are a cornerstone for the synthesis of this compound, offering a reliable method for the conversion of aldehydes to the desired gem-difluoroalkene. orgsyn.org This approach is valued for its scalability and the accessibility of starting materials. orgsyn.org

Reaction with 4-Formylbenzonitrile Precursors

A prominent method for synthesizing this compound involves the Wittig-type olefination of 4-formylbenzonitrile. orgsyn.orgnih.gov This reaction typically utilizes a phosphonium (B103445) ylide, generated in situ, which then reacts with the aldehyde functionality of 4-formylbenzonitrile to form the carbon-carbon double bond of the final product. orgsyn.orgmasterorganicchemistry.com

The reaction is initiated by the reaction of triphenylphosphine (B44618) with a suitable difluoro-source, such as potassium 2-bromo-2,2-difluoroacetate, to form a zwitterionic intermediate. orgsyn.org This intermediate then undergoes thermal decarboxylation to generate the active ylide. orgsyn.org The nucleophilic ylide subsequently attacks the electrophilic carbonyl carbon of 4-formylbenzonitrile. orgsyn.orgmasterorganicchemistry.com This leads to the formation of a betaine (B1666868) intermediate, which then collapses to form an oxaphosphetane. libretexts.orglibretexts.org The final step is the irreversible decomposition of the oxaphosphetane to yield the desired this compound and triphenylphosphine oxide. libretexts.orglibretexts.org

A detailed procedure involves heating a mixture of triphenylphosphine and 4-formylbenzonitrile in a solvent like dry N,N-dimethylformamide (DMF). orgsyn.org A solution of potassium 2-bromo-2,2-difluoroacetate in DMF is then added dropwise to the heated mixture. orgsyn.org The reaction progress can be monitored by thin-layer chromatography (TLC). orgsyn.org After completion, the reaction mixture is worked up by adding water and extracting with an organic solvent like diethyl ether. orgsyn.org The combined organic layers are then washed, dried, and concentrated to give the crude product, which can be further purified. orgsyn.org

Optimization of Reaction Conditions and Reagent Stoichiometries in Wittig-type Olefination

The efficiency and yield of the Wittig-type olefination for synthesizing this compound are highly dependent on the reaction conditions and the stoichiometry of the reagents. orgsyn.org Key parameters that can be optimized include the choice of solvent, temperature, and the molar ratios of the reactants.

Reaction Conditions Optimization:

| Parameter | Condition | Rationale |

| Solvent | Dry N,N-dimethylformamide (DMF) | A polar aprotic solvent that effectively dissolves the reactants and facilitates the reaction. orgsyn.org |

| Temperature | 90 °C | Sufficient to promote the decarboxylation of the intermediate and the subsequent olefination without significant decomposition of the product. orgsyn.orgorgsyn.org Using BrCF₂CO₂K allows for a lower reaction temperature compared to ClCF₂CO₂Na (160 °C), which can improve functional group compatibility. orgsyn.org |

| Atmosphere | Dry Nitrogen | Prevents side reactions with atmospheric moisture and oxygen, which can decompose the reactive intermediates. orgsyn.org |

Reagent Stoichiometry:

A typical and optimized procedure utilizes specific molar equivalents of the reactants to maximize the yield of this compound. orgsyn.org

| Reagent | Molar Equivalent | Purpose |

| 4-Formylbenzonitrile | 1.00 equiv. | The limiting reagent and starting aldehyde. orgsyn.org |

| Triphenylphosphine | 1.50 equiv. | Acts as the phosphine (B1218219) source to generate the ylide. An excess ensures complete conversion of the aldehyde. orgsyn.org |

| Potassium 2-bromo-2,2-difluoroacetate | 1.80 equiv. | The source of the difluoromethylene group for the ylide formation. An excess drives the reaction to completion. orgsyn.org |

Careful control of the addition rate of the potassium 2-bromo-2,2-difluoroacetate solution is crucial to maintain the internal reaction temperature below 100 °C, as the addition is exothermic. orgsyn.org After the reaction, any remaining triphenylphosphine can be quenched by adding methyl iodide to the organic layer during workup. orgsyn.org

Electrophilic Vinylation Approaches for Difluorovinylbenzonitrile Construction

While less common than Wittig-type reactions, electrophilic vinylation strategies represent an alternative pathway to gem-difluoroalkenes. In this approach, a nucleophilic aryl species attacks an electrophilic gem-difluorovinyl synthon. This "umpolung" or reverse-polarity strategy offers a different retrosynthetic disconnection for constructing the target molecule. orgsyn.org

Nucleophilic Substitution Pathways in the Formation of this compound

Nucleophilic substitution reactions can also be employed in the synthesis of this compound. This method typically involves the reaction of a nucleophile with an electrophilic gem-difluoroalkene. orgsyn.org For instance, a cyanide-containing nucleophile could potentially displace a leaving group on a difluorovinylbenzene derivative. Another example involves the ammonolysis of a related compound, 4-fluoro-2-trifluoromethylbenzonitrile, where liquid ammonia (B1221849) acts as the nucleophile to displace the fluorine atom. google.com

Advanced and Emerging Synthetic Routes to this compound Derivatives

The field of organofluorine chemistry is continually evolving, with new and more efficient synthetic methods being developed. These advanced routes often utilize transition metal catalysis to achieve high selectivity and functional group tolerance.

Transition Metal-Catalyzed Coupling Strategies for Gem-Difluorovinyl Installation

Transition metal-catalyzed cross-coupling reactions have emerged as powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and they have been successfully applied to the synthesis of gem-difluoroalkenes. nih.gov These methods offer alternatives to traditional olefination reactions and can provide access to a wider range of substituted derivatives.

Various transition metals, including palladium, nickel, copper, and rhodium, have been employed in these coupling reactions. nih.govresearchgate.net A common strategy involves the cross-coupling of an aryl halide or triflate with a gem-difluorovinyl metallic reagent or a suitable precursor. researchgate.net For example, a dual nickel/palladium-catalyzed system has been developed for the gem-difluorovinylation of aryl triflates with gem-difluorovinyl tosylates, affording diaryldifluoroalkenes under mild conditions. researchgate.net

Another approach involves the transition-metal-free cross-coupling of two carbene precursors. For instance, diazo compounds can react with a difluorocarbene generated from reagents like TMSCF₃ to produce 1,1-difluoroalkenes. acs.org This method avoids the use of transition metals and can be highly efficient for certain substrates. acs.org

The functionalization of gem-difluoroalkenes themselves through transition metal catalysis is also a significant area of research. nih.gov These reactions can proceed through various mechanisms, often involving a β-fluoroalkylmetal intermediate that undergoes β-fluoride elimination to yield a monofluorinated product. nih.gov

Functional Group Interconversion Strategies Involving Nitrile and Difluorovinyl Moieties

Functional group interconversion (FGI) is a cornerstone of modern organic synthesis, allowing for the strategic modification of molecular scaffolds. In the context of this compound, two principal FGI strategies have been identified: the conversion of a carbonyl group to a difluoroalkene and the transformation of a halide or amine into a nitrile.

Conversion of an Aldehyde to the 2,2-Difluorovinyl Group

A well-documented and reliable method for the synthesis of this compound involves the direct conversion of the aldehyde functionality of 4-formylbenzonitrile. orgsyn.orgorgsyn.org This transformation is a type of Wittig-type olefination reaction that constructs the carbon-carbon double bond of the difluorovinyl group.

The reaction employs triphenylphosphine (PPh₃) and a difluorocarbene precursor, potassium 2-bromo-2,2-difluoroacetate, in a polar aprotic solvent such as N,N-dimethylformamide (DMF). orgsyn.orgorgsyn.org The process is initiated by heating the mixture, which facilitates the in situ generation of a phosphorus ylide. This ylide then reacts with the aldehyde group of 4-formylbenzonitrile. The reaction proceeds through an oxaphosphetane intermediate, which subsequently undergoes cycloreversion to yield the desired this compound and triphenylphosphine oxide as a byproduct. orgsyn.org

A key advantage of this method is the use of commercially available and stable reagents. orgsyn.org The reaction conditions are controlled to maintain a temperature around 90 °C, which allows for efficient conversion without significant degradation of the product. orgsyn.orgorgsyn.org The progress of the reaction can be conveniently monitored by thin-layer chromatography (TLC). orgsyn.orgorgsyn.org

| Entry | Starting Material | Reagents | Solvent | Temp. (°C) | Yield | Ref. |

| 1 | 4-Formylbenzonitrile | PPh₃, BrCF₂CO₂K | DMF | 90 | 70-80% | orgsyn.orgorgsyn.org |

This table is interactive. Click on the headers to sort.

Introduction of the Nitrile Group via Aryl Halide or Amine Precursors

An alternative synthetic strategy involves the introduction of the nitrile group onto a phenyl ring that already contains the 2,2-difluorovinyl substituent. This approach would typically start from a precursor such as 4-(2,2-difluorovinyl)bromobenzene or 4-(2,2-difluorovinyl)aniline. While specific examples for this exact substrate are not detailed, established methodologies for the conversion of aryl halides and anilines to benzonitriles are widely applicable.

Palladium-Catalyzed Cyanation: Modern synthetic chemistry offers robust palladium-catalyzed methods for the cyanation of aryl halides (chlorides, bromides, iodides) and triflates. nih.govorganic-chemistry.orgrsc.org These reactions typically employ a palladium catalyst, a phosphine ligand, and a cyanide source, such as zinc cyanide (Zn(CN)₂). organic-chemistry.org The use of Zn(CN)₂ is often preferred due to its lower toxicity and the milder reaction conditions it allows. nih.govorganic-chemistry.org This method is known for its broad functional group tolerance, making it a viable option for the late-stage introduction of a nitrile group. nih.govrsc.org

Rosenmund-von Braun Reaction: This classic reaction involves the treatment of an aryl halide with a stoichiometric amount of copper(I) cyanide (CuCN), usually at elevated temperatures in a polar solvent like DMF or pyridine. wikipedia.orgorganic-chemistry.orgnumberanalytics.com While effective, the conditions can be harsh. organic-chemistry.org Modern modifications have been developed to improve the practicality of this transformation. organic-chemistry.orgchem-station.com

Sandmeyer Reaction: The Sandmeyer reaction provides a pathway to convert an aryl amine into an aryl nitrile. organic-chemistry.orgnih.gov The process involves the diazotization of the amine (e.g., 4-(2,2-difluorovinyl)aniline) with a nitrite (B80452) source, such as sodium nitrite (NaNO₂) in the presence of a strong acid, to form a diazonium salt. chadsprep.com Subsequent treatment of this intermediate with a copper(I) cyanide salt furnishes the desired benzonitrile (B105546). organic-chemistry.orgnih.gov This method is a fundamental tool for introducing a variety of functional groups, including the cyano group, onto an aromatic ring. nih.gov

| Entry | General Reaction Name | Typical Precursor | Key Reagents | Typical Conditions | Ref. |

| 1 | Palladium-Catalyzed Cyanation | Aryl Halide | Pd Catalyst, Ligand, Zn(CN)₂ | Mild to moderate temperature | nih.govorganic-chemistry.orgrsc.org |

| 2 | Rosenmund-von Braun Reaction | Aryl Halide | CuCN | High temperature | wikipedia.orgorganic-chemistry.orgnumberanalytics.com |

| 3 | Sandmeyer Reaction | Aryl Amine | 1. NaNO₂, Acid2. CuCN | Low to moderate temperature | organic-chemistry.orgnih.gov |

This table is interactive. Click on the headers to sort.

Nucleophilic Addition Reactions Involving the Difluorovinyl Group

The electron-withdrawing nature of the two fluorine atoms makes the difluorovinyl group of this compound susceptible to nucleophilic attack at the difluorinated carbon. nih.gov However, this often leads to a β-difluoro anion intermediate that can readily undergo β-fluoride elimination, resulting in monofluorinated products. nih.gov Various strategies have been developed to promote fluorine-retentive hydrofunctionalization.

Hydrothiolation Reactions and Mechanistic Considerations

The addition of thiols to gem-difluoroalkenes, known as hydrothiolation, can yield valuable α,α-difluoroalkylthioethers. nih.govchemrxiv.org These compounds are of interest in medicinal chemistry as they are typically less nucleophilic and more stable to oxidation than their non-fluorinated analogs. organic-chemistry.org

Under basic conditions, the reaction of thiols with gem-difluorostyrenes often leads to the elimination of fluoride (B91410), producing α-fluorovinylthioethers. organic-chemistry.orgnih.gov To circumvent this, acid-catalyzed and photocatalytic methods have been developed.

Acid-Catalyzed Hydrothiolation: An acid-based catalyst system can facilitate the simultaneous nucleophilic addition of the thiol and protonation of the unstable anionic intermediate, preventing fluoride elimination. organic-chemistry.orgnih.gov Mechanistic studies suggest a concerted process where the thiol attacks the gem-difluorostyrene while a proton source, like pyridinium, protonates the intermediate to form a thionium (B1214772) species. nih.gov This species is then deprotonated to yield the final α,α-difluoroalkylthioether. nih.gov

Photocatalytic Hydrothiolation: A general method for the hydrothiolation of both aliphatic and styrenyl gem-difluoroalkenes has been developed using photocatalysis. nih.govchemrxiv.org This approach is notable for its ability to couple non-activated substrates and its compatibility with aqueous conditions, making it suitable for late-stage functionalization of biologically relevant molecules. nih.govchemrxiv.org An aniline-derived co-catalyst has been shown to enhance the yield of the desired α,α−difluoroalkylthioethers. nih.gov

| Reaction Type | Catalyst/Conditions | Key Feature | Reference |

|---|---|---|---|

| Acid-Catalyzed Hydrothiolation | Acid-based catalyst system | Prevents β-fluoride elimination by simultaneous protonation. | organic-chemistry.orgnih.gov |

| Photocatalytic Hydrothiolation | Photocatalyst, optional aniline (B41778) co-catalyst | Broad substrate scope, compatible with aqueous conditions. | nih.govchemrxiv.org |

Defluorinative Cycloaddition Reactions with Organic Azides

A transition-metal-free [3+2] cycloaddition reaction between gem-difluoroalkenes, such as this compound, and organic azides has been reported. nih.gov This reaction, conducted in morpholine (B109124) as a solvent, produces C-4-morpholine functionalized, fully decorated 1,2,3-triazoles. nih.govchemrxiv.org These triazole structures are stable due to their aromaticity. youtube.com

The proposed mechanism involves a base-mediated nucleophilic addition-elimination of morpholine to the gem-difluoroalkene. nih.gov This is followed by one of two possible pathways: formation of an aminoalkyne intermediate that undergoes a [3+2] azide-alkyne cycloaddition, or formation of a vinylic azido (B1232118) amine intermediate that cyclizes and aromatizes to the final triazole product. nih.gov This method provides a regioselective route to 1,4,5-trisubstituted-1,2,3-triazoles, which are otherwise difficult to access. nih.govchemrxiv.org

Peroxide-Initiated Hydrophosphinylation Studies

The hydrophosphinylation of gem-difluoroalkenes provides a route to α,α-difluorophosphine oxides, which are valuable substructures in medicinal chemistry. nih.govresearchgate.net Nucleophilic approaches for this transformation often result in C-F substitution, leading to monofluorovinyl products. nih.gov

A peroxide-initiated radical-based strategy has been successfully employed to overcome this limitation. nih.govnih.gov The reaction proceeds via a free-radical chain mechanism initiated by the thermal decomposition of a peroxide, such as di-tert-butyl peroxide (DTBP). nih.gov The resulting radical abstracts a hydrogen atom from a phosphine oxide, generating a phosphorus-centered radical. nih.gov This radical then adds regioselectively to the difluorinated carbon of the gem-difluoroalkene. nih.gov The resulting carbon-centered radical intermediate abstracts a hydrogen from another equivalent of the phosphine oxide to yield the final product and propagate the radical chain. nih.gov This method avoids anionic intermediates that promote fluoride loss and is effective for a broad range of gem-difluoroalkenes and phosphine oxides. nih.gov

| Reactant | Initiator | Product | Key Mechanistic Step | Reference |

|---|---|---|---|---|

| This compound | Di-tert-butyl peroxide (DTBP) | α,α-difluorophosphine oxide | Regioselective addition of a P-centered radical to the difluorinated carbon. | nih.govnih.gov |

Hydroamination Reactions

The addition of amines to alkenes, or hydroamination, is a fundamental transformation in organic synthesis. The reaction of amines with aldehydes and ketones, which share some electronic similarities with activated alkenes, typically proceeds through nucleophilic addition to form a tetrahedral intermediate, which can then eliminate water to form an imine (from a primary amine) or an enamine (from a secondary amine). openochem.orgfiveable.meopenstax.orgunizin.org

In the context of fluorinated alkenes, the hydroamination of α-(trifluoromethyl)styrenes has been shown to be highly dependent on the base used. nih.gov For instance, using 1,5-Diazabicyclo[4.3.0]non-5-ene (DBN) as a base can lead to the hydroamination product in high yield, while other bases may result in a mixture of addition and defluorination products. nih.gov This highlights the delicate balance of reaction conditions required for the successful hydroamination of electron-deficient, fluorinated alkenes.

Carbon-Carbon Bond Forming Reactions

Suzuki-Miyaura Cross-Coupling Processes

The Suzuki-Miyaura cross-coupling is a powerful palladium-catalyzed reaction that forms carbon-carbon bonds between an organoboron compound and an organohalide or triflate. acs.orgnih.govyoutube.com This reaction is widely used due to its mild conditions and broad functional group tolerance. nih.govnih.gov

A palladium-catalyzed defluorinative coupling of 1-aryl-2,2-difluoroalkenes with boronic acids has been developed to produce monofluorostilbenes with high diastereoselectivity. cas.cn The reaction is proposed to proceed through a palladium(II) active species that undergoes a rare β-fluoride elimination. cas.cn This redox-neutral process allows for the incorporation of a variety of functional groups. cas.cn The use of palladium(II) trifluoroacetate (B77799) with 4,4'-di-tert-butyl-2,2'-bipyridine (B1334720) as the ligand in DMF at 50°C has been identified as an effective catalytic system for this transformation. cas.cn

| Reactants | Catalyst System | Product Type | Key Mechanistic Feature | Reference |

|---|---|---|---|---|

| 1-Aryl-2,2-difluoroalkenes, Boronic acids | Pd(TFA)₂, dtbbpy | Monofluorostilbenes | β-fluoride elimination from a palladium(II) intermediate | cas.cn |

Ni-Catalyzed Cross-Coupling for Gem-Difluoroenol Ethers and Alkenes

Nickel-catalyzed cross-coupling reactions provide a powerful tool for the synthesis of gem-difluoroenol ethers and gem-difluoroalkenes. researchgate.net The gem-difluoroalkene functional group is a known bioisostere for a carbonyl group, making these compounds valuable in medicinal chemistry. researchgate.net

In one approach, 2,2-difluorovinyl benzoates (BzO-DFs) are utilized as versatile building blocks. researchgate.net Through catalysis with a combination of Ni(COD)₂ and 1,1'-bis(diphenylphosphino)ferrocene (dppf), these BzO-DFs can react with arylboronic acids, arylmagnesium reagents, or alkylzinc reagents to produce the corresponding gem-difluoroenol ethers and gem-difluoroalkenes in good yields. researchgate.net This reaction is characterized by the highly regioselective activation of the C(vinyl)–O(benzoate) bond. researchgate.net Mechanistic studies, including control experiments and DFT calculations, suggest a pathway initiated by the oxidative addition of the BzO-DF to the Ni(0) complex. researchgate.net

Another strategy involves the nickel-catalyzed stereoselective reductive cross-coupling of gem-difluoroalkenes with alkenyl electrophiles. rsc.org This method facilitates the formation of C(sp²)–C(sp²) bonds, leading to various monofluoro-1,3-dienes with high functional group tolerance and excellent stereoselectivity. rsc.org Furthermore, nickel-catalyzed cross-electrophile coupling reactions between (hetero)aryl bromides and 2,2-difluorovinyl tosylate offer a straightforward method for incorporating the gem-difluorovinyl moiety into organic molecules under mild conditions. dtu.dk Mechanistic investigations point towards a Ni(0)/Ni(II) catalytic cycle. dtu.dk

A highly stereoselective nickel-catalyzed Suzuki–Miyaura type cross-coupling reaction of (2,2-difluorovinyl)benzene derivatives with arylboronic acids has also been developed. rsc.org This reaction, utilizing NiCl₂(PCy₃)₂ and K₃PO₄, yields Z-fluorostyrene derivatives with excellent regioselectivity. rsc.org Additionally, stereo- and enantioselective cross-coupling of gem-difluoroalkenes with racemic benzyl (B1604629) electrophiles can be achieved using a chiral nickel complex and B₂pin₂ as a stoichiometric reductant. nih.gov This process, which proceeds via C-F bond activation, constructs a C(sp²)–C(sp³) bond and furnishes a wide array of monofluoroalkenes bearing stereogenic allylic centers. nih.gov Initial mechanistic work suggests the possibility of a radical chain pathway. nih.gov

Table 1: Examples of Ni-Catalyzed Cross-Coupling Reactions

| Reactants | Catalyst System | Product Type | Reference |

| 2,2-Difluorovinyl benzoates and Arylboronic acids/Arylmagnesium reagents/Alkylzinc reagents | Ni(COD)₂ / dppf | gem-Difluoroenol ethers and gem-Difluoroalkenes | researchgate.net |

| gem-Difluoroalkenes and Alkenyl electrophiles | Nickel catalyst | Monofluoro-1,3-dienes | rsc.org |

| (Hetero)aryl bromides and 2,2-Difluorovinyl tosylate | Nickel catalyst | gem-Difluorovinyl arenes | dtu.dk |

| (2,2-Difluorovinyl)benzene derivatives and Arylboronic acids | NiCl₂(PCy₃)₂ / K₃PO₄ | Z-Fluorostyrene derivatives | rsc.org |

| gem-Difluoroalkenes and Racemic benzyl electrophiles | Chiral Nickel complex / B₂pin₂ | Monofluoroalkenes with stereogenic allylic centers | nih.gov |

Palladium and Copper Co-catalyzed Halo-Arylation Reactions

A significant advancement in the functionalization of gem-difluorostyrenes is the palladium and copper co-catalyzed chloro-arylation reaction. nih.govrsc.orgnih.gov This method allows for the addition of both an aryl group and a chlorine atom across the double bond in a regioselective manner. nih.gov A key feature of this reaction is the use of a nitrite additive (NaNO₂) which plays a crucial role in suppressing the common β-fluoride elimination pathway. nih.govrsc.orgnih.gov This side reaction typically leads to the formation of monofluorovinyl products. By inhibiting this pathway, the selectivity for the desired difluorobenzyl products is significantly improved. nih.govrsc.orgnih.gov

The reaction proceeds with aryl sulfonyl chlorides as the source of both the aryl and chloro groups. nih.gov The development of this fluorine-retentive transformation is particularly important as it provides access to the gem-difluorobenzyl motif, a valuable functional group in medicinal chemistry for blocking metabolic oxidation. nih.govnih.gov The mechanism is thought to involve radical intermediates, which circumvents the formation of unstable anionic or organometallic species that are prone to β-fluoride elimination. nih.gov

Table 2: Key Features of Pd/Cu Co-catalyzed Chloro-arylation

| Feature | Description | Reference |

| Catalysts | Palladium and Copper | nih.govrsc.orgnih.gov |

| Reactants | gem-Difluorostyrenes and Aryl sulfonyl chlorides | nih.gov |

| Key Additive | Nitrite (NO₂⁻) | nih.govrsc.orgnih.gov |

| Function of Additive | Suppresses β-fluoride elimination | nih.govrsc.orgnih.gov |

| Product | Difluorobenzyl products | nih.govrsc.orgnih.gov |

| Proposed Intermediate | Radical intermediates | nih.gov |

Halogenation and Hydrohalogenation Studies

Information regarding the specific halogenation and hydrohalogenation reactions of this compound is not extensively detailed in the provided search results. These reactions would involve the addition of halogens (e.g., Cl₂, Br₂) or hydrohalic acids (e.g., HCl, HBr) across the difluorovinyl double bond. The electronic nature of the difluorovinyl group, with its electron-withdrawing fluorine atoms, would influence the regioselectivity and reactivity of these electrophilic additions. Further research would be needed to fully characterize these transformations for this specific compound.

Reductive Transformations of the Difluorovinyl Moiety

Reductive transformations of the difluorovinyl group in this compound can lead to various saturated and partially saturated fluorinated products. While specific reduction studies on this compound were not the primary focus of the search results, general principles of alkene reduction can be applied. Catalytic hydrogenation, for instance, using catalysts like palladium on carbon, would be expected to reduce the double bond to afford 4-(2,2-difluoroethyl)benzonitrile. The conditions for such a reaction would need to be carefully controlled to avoid reduction of the nitrile group. Other reducing agents could potentially lead to different outcomes, including partial reduction or defluorination, depending on the reaction conditions and the reagents employed.

Oxidative Reaction Pathways

The oxidative cleavage of the difluorovinyl group in this compound represents a potential synthetic pathway to functionalized benzoic acid derivatives. Strong oxidizing agents like ozone (O₃) followed by a reductive or oxidative workup, or potassium permanganate (B83412) (KMnO₄) under appropriate conditions, could cleave the carbon-carbon double bond. This would likely lead to the formation of 4-cyanobenzoic acid or its corresponding derivatives, depending on the specific reagents and reaction conditions used. The presence of the fluorine atoms on the vinyl group could influence the reactivity and the course of the oxidation. Detailed experimental studies would be necessary to determine the optimal conditions and the precise products of such oxidative transformations.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of this compound, offering detailed information about the hydrogen, carbon, and fluorine atoms within the molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

In the ¹H NMR spectrum of this compound, recorded in deuterochloroform (CDCl₃), the aromatic protons and the vinyl proton are clearly distinguishable. orgsyn.org The protons on the benzene (B151609) ring appear as two doublets, a characteristic AA'BB' pattern for a 1,4-disubstituted benzene ring. One doublet, corresponding to the two protons ortho to the nitrile group, is observed at approximately δ 7.62 ppm (J = 8.4 Hz). The other doublet, for the two protons ortho to the difluorovinyl group, appears at δ 7.42 ppm (J = 8.4 Hz). orgsyn.org

The single vinyl proton gives rise to a doublet of doublets at δ 5.34 ppm. orgsyn.org This splitting pattern is a result of its coupling to the two non-equivalent fluorine atoms of the difluorovinyl group, with coupling constants of J = 25.5 Hz and 3.3 Hz. orgsyn.org

| Proton Assignment | Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz |

| Aromatic (2H) | 7.62 | Doublet (d) | 8.4 |

| Aromatic (2H) | 7.42 | Doublet (d) | 8.4 |

| Vinyl (1H) | 5.34 | Doublet of Doublets (dd) | 25.5, 3.3 |

Table 1: ¹H NMR spectral data for this compound in CDCl₃. orgsyn.org

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum provides further confirmation of the carbon framework. The carbon atom of the nitrile group (C≡N) is typically found around δ 118.8 ppm. orgsyn.org The aromatic carbons display signals in the range of δ 110.7 to 135.5 ppm. orgsyn.org A key feature is the signal for the carbon atom of the difluorovinyl group (CF₂), which appears as a doublet of doublets at δ 157.1 ppm, with large coupling constants (J = 301.3, 292.2 Hz) due to one-bond coupling with the fluorine atoms. orgsyn.org The other vinyl carbon, bonded to the hydrogen atom, is observed at δ 81.9 ppm, also showing splitting due to coupling with the fluorine atoms (dd, J = 30.5, 12.9 Hz). orgsyn.org

| Carbon Assignment | Chemical Shift (δ) in ppm | Multiplicity & Coupling Constants (J) in Hz |

| C=CF₂ | 157.1 | dd, J = 301.3, 292.2 |

| Aromatic C-CH | 135.5 | d, J = 7.0 |

| Aromatic CH | 132.5 | s |

| Aromatic CH | 128.2 | dd, J = 6.9, 3.6 |

| C≡N | 118.8 | s |

| Aromatic C-CN | 110.7 | t, J = 2.4 |

| CH=CF₂ | 81.9 | dd, J = 30.5, 12.9 |

Table 2: ¹³C NMR spectral data for this compound in CDCl₃. orgsyn.org

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) for Difluorovinyl Characterization

¹⁹F NMR is a particularly powerful tool for characterizing the difluorovinyl group. nih.gov Due to the two fluorine atoms being diastereotopic, they appear as two distinct signals. semanticscholar.org In the case of this compound, the spectrum shows two doublets at approximately δ -77.80 ppm and δ -79.46 ppm. orgsyn.org The geminal coupling between these two fluorine atoms results in a large coupling constant (J = 20.5 Hz) for each doublet. orgsyn.org This distinct pattern is a definitive signature of the CF₂ group in this chemical environment.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) spectroscopy identifies the functional groups present in the molecule through their characteristic vibrational frequencies. For this compound, a strong absorption band is observed at 2227 cm⁻¹, which is characteristic of the nitrile (C≡N) stretching vibration. orgsyn.org Other notable bands include those for C-H stretching in the aromatic ring (3043 cm⁻¹), C=C stretching of the vinyl group and aromatic ring (1688 cm⁻¹ and 1610 cm⁻¹), and strong bands corresponding to the C-F stretching vibrations, typically found in the 1325-1172 cm⁻¹ region. orgsyn.orgmdpi.com

| Vibrational Mode | **Frequency (cm⁻¹) ** |

| Aromatic C-H Stretch | 3043 |

| Nitrile (C≡N) Stretch | 2227 |

| Vinyl (C=C) Stretch | 1688 |

| Aromatic (C=C) Stretch | 1610 |

| C-F Stretches | 1325-1172 |

Table 3: Key IR absorption bands for this compound. orgsyn.org

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is used to determine the molecular weight and to study the fragmentation patterns of the molecule, which can provide additional structural information. The electron ionization (EI) mass spectrum of benzonitrile, a related parent structure, shows a prominent molecular ion peak (M⁺) at m/z 103, which is also the base peak. massbank.eu Key fragments are observed at m/z 76 (loss of HCN) and m/z 51. massbank.eursc.org For this compound, the molecular ion peak would be expected at its corresponding molecular weight.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the determination of the elemental formula of a compound. For this compound, the calculated exact mass for the sodium adduct [C₉H₅F₂NNa]⁺ is 188.0282. orgsyn.org Experimental HRMS analysis using Atmospheric Pressure Chemical Ionization (APCI) has found this adduct at m/z 188.0280, confirming the elemental composition of the molecule with high precision. orgsyn.org

Chromatographic Methods for Purity Assessment and Reaction Monitoring

Chromatographic techniques are indispensable tools in synthetic organic chemistry for monitoring the progress of reactions and for the purification of products. In the context of this compound, Thin Layer Chromatography (TLC) serves as a rapid and efficient method for these purposes.

Thin Layer Chromatography (TLC) Applications

Thin Layer Chromatography (TLC) is a versatile and cost-effective chromatographic technique widely employed for the qualitative monitoring of organic reactions and for the preliminary assessment of compound purity. fishersci.ca Its application is particularly notable in the synthesis of this compound from 4-formylbenzonitrile. orgsyn.org

During the synthesis, TLC allows for the clear distinction between the starting material, 4-formylbenzonitrile, and the desired product, this compound. This is achieved by spotting the reaction mixture onto a silica (B1680970) gel plate and developing it with an appropriate solvent system, such as a 9:1 mixture of hexanes and diethyl ether. orgsyn.org Under UV light (254 nm), the different migration distances (Rf values) of the compounds allow for visualization of the reaction's progress. orgsyn.org

Table 1: TLC Parameters for Monitoring the Synthesis of this compound orgsyn.org

| Compound | Rf Value | Eluent System | Visualization |

| 4-Formylbenzonitrile | 0.09 | 9:1 Hexanes:Diethyl Ether | UV (254 nm) |

| This compound | 0.29 | 9:1 Hexanes:Diethyl Ether | UV (254 nm) |

The significant difference in Rf values, with the product being less polar and thus migrating further up the plate, provides a clear indication of the conversion of the starting material. orgsyn.org This rapid feedback is crucial for determining the optimal reaction time and for making adjustments to the reaction conditions. TLC is also used to guide the purification process, often by column chromatography, by identifying the fractions containing the desired product. orgsyn.orgaga-analytical.com.pl The simplicity, speed, and low cost of TLC make it an invaluable tool in the synthesis and preliminary analysis of this compound and its derivatives. fishersci.caaga-analytical.com.pl

X-ray Crystallography in the Elucidation of Solid-State Structures of Related Compounds

For instance, the crystal structure of 3-fluoro-4-(4-hydroxyphenoxy)benzonitrile, a related compound, was determined by single-crystal X-ray diffraction. nih.gov The analysis revealed a dihedral angle of 70.9 (2)° between the two aromatic rings and the presence of O—H⋯N hydrogen bonds that link the molecules into zigzag chains within the crystal lattice. nih.gov Similarly, the structure of N′-(3,5-difluoro-2-hydroxybenzylidene)-4-methylbenzohydrazide has been elucidated using this technique. researchgate.net

In another example, the X-ray structure of 4-amino-5-(1H-indol-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione, a precursor to a more complex heterocyclic system, was confirmed by single-crystal X-ray diffraction analysis, providing precise bond lengths and angles. mdpi.com The study of 4-(2-hydroxybenzylideneamino)benzonitrile also utilized X-ray crystallography to reveal its nearly planar molecular structure and a strong intramolecular O—H⋯N hydrogen bond. researchgate.net

These examples underscore the power of X-ray crystallography in providing definitive structural information for complex organic molecules. Such data is crucial for understanding structure-property relationships, which can be extrapolated to predict the solid-state behavior of this compound.

Table 2: Representative Crystal Data for a Related Benzonitrile Derivative: 3-Fluoro-4-(4-hydroxyphenoxy)benzonitrile nih.gov

| Parameter | Value |

| Formula | C₁₃H₈FNO₂ |

| Molecular Weight | 229.20 |

| Crystal System | Orthorhombic |

| Space Group | Pbca |

| a (Å) | 6.1932 (4) |

| b (Å) | 8.8109 (5) |

| c (Å) | 20.5269 (12) |

| V (ų) | 1120.11 (12) |

| Z | 4 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Insights

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful technique for probing the electronic transitions within a molecule. For this compound and its derivatives, UV-Vis spectroscopy provides information about the conjugation and electronic structure of the molecule.

The UV-Vis spectrum of a compound is influenced by the presence of chromophores, which are parts of the molecule that absorb light. In the case of benzonitrile and its derivatives, the aromatic ring and the nitrile group are key chromophores. The vinyl group in this compound extends the conjugation of the system, which is expected to shift the absorption maxima (λmax) to longer wavelengths compared to benzonitrile itself.

Studies on related benzonitrile derivatives demonstrate the utility of UV-Vis spectroscopy. For example, the hydrolysis of p-substituted benzonitriles has been monitored using spectrophotometry, where changes in the UV-Vis spectra over time indicate the progress of the reaction. researchgate.net The appearance of isosbestic points in the spectral overlays suggests a clean conversion from reactant to product. researchgate.net

Furthermore, computational studies, often coupled with experimental UV-Vis spectroscopy, can provide deeper insights into the electronic transitions. For instance, in the study of 4-[3-(3-methoxy-phenyl)-3-oxo-propenyl]-benzonitrile, theoretical calculations were used to aid in the assignment of the observed UV-Vis absorption bands. nih.gov Theoretical investigations on benzonitrile itself have been used to calculate the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are fundamental to understanding the electronic transitions observed in the UV-Vis spectrum. sphinxsai.com

While the specific UV-Vis absorption data for this compound is not detailed in the provided results, the principles from related compounds suggest that it would exhibit characteristic absorption bands in the UV region, reflective of its conjugated π-electron system.

Computational and Theoretical Investigations on 4 2,2 Difluorovinyl Benzonitrile

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful computational tool used to investigate the electronic properties of molecules. For benzonitrile (B105546) derivatives, DFT calculations, often employing hybrid functionals like B3LYP with various basis sets, provide insights into their optimized geometry, including bond lengths and angles. icm.edu.plderpharmachemica.com These calculations are fundamental in understanding the molecule's stability and the electronic distribution across its structure.

Molecular Orbital (MO) Analysis and Frontier Orbital Theory Applications

Molecular Orbital (MO) theory provides a framework for understanding chemical reactions and electronic transitions. youtube.com A key aspect of this is the Frontier Molecular Orbital (FMO) theory, which focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The energy and shape of these orbitals are crucial in predicting a molecule's reactivity, particularly its nucleophilic and electrophilic nature. youtube.com

For a molecule to act as a nucleophile, it reacts through its HOMO, which is the highest energy orbital containing electrons. youtube.com Conversely, as an electrophile, it accepts electrons into its LUMO, the lowest energy vacant orbital. youtube.com The energy gap between the HOMO and LUMO is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and reactive.

In the context of benzonitrile derivatives, MO analysis helps in understanding reaction mechanisms, such as cycloadditions. nih.gov For 4-(2,2-difluorovinyl)benzonitrile, analyzing the HOMO and LUMO would reveal the likely sites for electrophilic and nucleophilic attack, providing valuable information for designing synthetic routes and predicting reaction outcomes.

Transition State Modeling and Reaction Mechanism Prediction

Computational modeling is instrumental in mapping out the potential energy surfaces of chemical reactions, allowing for the identification of transition states and the prediction of reaction mechanisms. For instance, DFT calculations have been employed to study the mechanism of [3+2] cycloaddition reactions involving benzonitrile N-oxides, revealing that these reactions proceed through a one-step, asynchronous transition state. nih.gov

In the synthesis of this compound via a Wittig-type olefination, the proposed mechanism involves several intermediates. orgsyn.org This process starts with the displacement of a bromide to form a zwitterionic intermediate, which then undergoes decarboxylation to generate an active ylide. orgsyn.org This ylide subsequently attacks the carbonyl group of 4-formylbenzonitrile. orgsyn.org Computational modeling of this reaction pathway could provide the activation energies for each step, confirming the feasibility of the proposed mechanism and offering insights into the reaction kinetics.

Conformational Analysis and Stereochemical Considerations

Conformational analysis is essential for understanding the three-dimensional structure of a molecule and how its different spatial arrangements, or conformers, influence its properties and reactivity. For flexible molecules, identifying the most stable conformer is a primary goal of computational studies. This is often achieved by performing a potential energy scan (PES), where the energy of the molecule is calculated as a function of one or more dihedral angles.

Quantum Chemical Descriptors and Reactivity Indices

Quantum chemical descriptors are numerical values derived from computational calculations that quantify various aspects of a molecule's electronic structure and reactivity. These descriptors include, but are not limited to, HOMO and LUMO energies, the HOMO-LUMO gap, electronegativity, chemical hardness, and softness. These indices are valuable in Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies.

For example, the polarizability and hyperpolarizability of benzonitrile derivatives have been calculated to understand their response to an external electric field, which is relevant for applications in nonlinear optics. icm.edu.plresearchgate.net Molecular Electrostatic Potential (MEP) surface analysis is another powerful tool that visually represents the charge distribution on a molecule, helping to identify electrophilic and nucleophilic sites and predict intermolecular interactions. rjptonline.org For this compound, calculating these descriptors would provide a quantitative measure of its reactivity and potential for various chemical transformations.

Applications of 4 2,2 Difluorovinyl Benzonitrile in Advanced Organic Synthesis

Role as a Versatile Synthon in the Construction of Complex Molecules

4-(2,2-Difluorovinyl)benzonitrile and related gem-difluoroalkenes serve as highly versatile synthons, or synthetic building blocks, for the assembly of complex molecules. The gem-difluoroalkene unit is a bioisostere of a carbonyl or amide group, allowing it to mimic these functionalities while improving metabolic stability and other pharmacokinetic properties. nih.gov The unique electronic properties of the C-F bonds and the double bond provide a reactive handle for a variety of chemical transformations.

One key application is in cross-coupling reactions. For instance, N-heterocyclic carbene (NHC) catalysis enables the direct nucleophilic substitution of gem-difluoroalkenes with thiols. nih.gov This reaction proceeds without the need for a base to produce α-fluorovinyl thioethers with high yields and excellent Z-selectivity, demonstrating a powerful method for C-S bond formation. nih.gov

Nickel-catalyzed cross-coupling reactions have also been employed to expand the utility of gem-difluoroalkene derivatives. Structurally diverse 2,2-difluorovinyl benzoates, which can be prepared from bromodifluoroacetate precursors, serve as versatile partners in Ni-catalyzed reactions for the modular synthesis of gem-difluoroenol ethers and other substituted gem-difluoroalkenes. scispace.com Furthermore, copper-catalyzed defluorinative borylation reactions of gem-difluoroalkenes provide access to α-boryl-α-fluoroalkenes, which are themselves versatile intermediates for further functionalization. nih.gov

The table below summarizes representative coupling reactions where gem-difluoroalkenes act as key synthons.

| Reaction Type | Catalyst/Reagent | Coupling Partner | Product | Key Feature |

| Nucleophilic Substitution nih.gov | N-Heterocyclic Carbene | Thiols | α-Fluorovinyl thioethers | High Z-selectivity, base-free |

| Defluorinative Borylation nih.gov | Cu(I) / Xantphos | (Bpin)₂ | α-Boryl-α-fluoroalkenes | Access to versatile boronate intermediates |

| Reductive Cross-Coupling acs.org | Ni-catalysis / Zn | Alkyl Halides | Substituted gem-difluoroalkenes | C(sp³)–F bond cleavage |

| C–F/C–H Functionalization nih.gov | Cobalt-catalysis | Indoles | Z-fluoroalkene substituted indoles | High diastereoselectivity |

Precursor for Fluoroalkylated Building Blocks

Beyond its direct use in coupling reactions, this compound is a valuable precursor for creating other important fluoroalkylated building blocks. The gem-difluoroalkene moiety can be transformed into other fluorine-containing groups, significantly broadening its synthetic potential. Gem-difluoroalkenes are recognized as versatile starting materials for a wide array of organofluorine compounds used in pharmaceuticals, agrochemicals, and materials science. nih.govrsc.org

A significant transformation is the reduction of the difluorovinyl group. For example, the hydrogenation of gem-difluoroalkene-containing β-lactams using a palladium catalyst successfully yields the corresponding 4-difluoromethyl-β-lactams (containing a CHF₂ group) in excellent yields. nih.gov This demonstrates a straightforward method to access difluoromethylated compounds from difluorovinyl precursors.

Furthermore, gem-difluoroalkenes can be synthesized via the defluorination of more heavily fluorinated precursors like trifluoromethyl alkenes. rsc.org This connection highlights a synthetic pathway where α-(trifluoromethyl)styrenes can be converted to gem-difluoroalkenes, which are then incorporated into more complex structures. chemrxiv.org For instance, a zinc-mediated decarboxylative/defluorinative alkylation of α-trifluoromethyl alkenes has been developed to produce gem-difluoroethylenes, a strategy that has been applied to the synthesis of complex molecules bearing this moiety. acs.org

The following table details methods involving the transformation of or synthesis from related fluorinated compounds.

| Transformation | Starting Material Class | Reagents | Product Class | Significance |

| Hydrogenation nih.gov | gem-Difluoroalkenes | H₂, Pd/C | α,α-Difluoroalkyl compounds | Access to CHF₂ moiety |

| Defluorinative Alkylation acs.org | α-Trifluoromethyl alkenes | N-Hydroxyphthalimide esters, Zn | gem-Difluoroalkenes | Construction of complex molecules |

| Cyanide-Free Synthesis chemrxiv.org | Trifluoromethyl alkenes | Cyclobutanone oxime esters, Ni-catalyst | Cyano-substituted gem-difluoroalkenes | Access to functionalized building blocks |

Strategies for Late-Stage Functionalization

Late-stage functionalization (LSF) is a powerful strategy in drug discovery and chemical biology, allowing for the modification of complex molecules at a late step in the synthesis to rapidly generate analogues for structure-activity relationship studies. scispace.comnih.govsnnu.edu.cn The gem-difluoroalkene motif present in this compound is amenable to several LSF strategies.

Recent advances have demonstrated that the C-F bonds of gem-difluoroalkenes can be activated for functionalization. A nickel-catalyzed allylic defluorinative reductive cross-coupling has been shown to be effective for the late-stage functionalization of complex molecules. acs.org This method achieves the cleavage of a challenging C(sp³)–F bond in trifluoromethyl-substituted alkenes (precursors to gem-difluoroalkenes) and couples them with various alkyl halides. acs.org

Photoredox catalysis has also emerged as a mild and efficient tool for LSF. nih.govbohrium.com A metal-free, photocatalytic method for the amination and heteroarylation of gem-difluoroalkenes has been reported, which is explicitly useful for the late-stage modification of complex pharmaceutical structures. rsc.org Similarly, a photocatalytic hydrothiolation of gem-difluoroalkenes proceeds under mild conditions, including in water, highlighting its potential for LSF and even biorthogonal functionalization on biologically relevant molecules. chemrxiv.org In a compelling example of LSF, a Rhodium(III)-based catalyst was used to couple a β-carboxymethyl α,α-difluoroalkene with an estrone (B1671321) derivative, a complex steroid, to furnish a novel product in high yield. nih.gov

These examples underscore the capability to modify molecules containing the difluorovinyl group even when they are part of a larger, more complex scaffold.

Synthesis of Novel Heterocyclic Systems Incorporating the Difluorovinyl Moiety

The reactivity of the gem-difluoroalkene group in this compound makes it an excellent component for the synthesis of novel fluorine-containing heterocyclic systems. These heterocycles are of great interest in medicinal chemistry due to their prevalence in drug scaffolds.

A notable example is the construction of 1,3,4-oxadiazoles. A mild and efficient method involves the condensation and cyclization of gem-difluoroalkenes with acyl hydrazides, assisted by cesium carbonate (Cs₂CO₃). nih.gov This reaction provides a variety of unsymmetrically 2,5-disubstituted 1,3,4-oxadiazoles in good to excellent yields. nih.gov

The benzonitrile (B105546) portion of the molecule can also participate in cycloaddition reactions to form fused heterocyclic systems. While not starting from this compound itself, related studies show that 4-pyridazinecarbonitriles undergo thermally induced intramolecular Diels-Alder reactions with inverse electron demand to afford fused benzonitriles. nih.gov This suggests the potential for the cyano-bearing aryl ring of this compound to act as a dienophile or participate in other cycloadditions to build complex heterocyclic frameworks. For instance, [4+2] cycloaddition reactions are a cornerstone for building six-membered rings and have been used extensively to construct diverse heterocycles. nih.gov The electronic nature of the difluorovinyl group can influence the reactivity of the aromatic ring, opening avenues for novel cycloaddition strategies.

The following table illustrates a key method for heterocycle synthesis from gem-difluoroalkenes.

| Heterocycle Class | Reaction Type | Reactants | Key Reagent/Condition | Significance |

| 1,3,4-Oxadiazoles nih.gov | Condensation/Cyclization | gem-Difluoroalkenes, Acyl hydrazides | Cs₂CO₃ | Mild and efficient synthesis of substituted oxadiazoles |

Role in Specialized Chemical Research Areas

Contributions to Medicinal Chemistry Research as a Chemical Scaffold

The 4-(2,2-difluorovinyl)benzonitrile framework serves as a key chemical scaffold in medicinal chemistry. Its utility stems from the presence of the gem-difluoroalkene group, which can mimic other functional groups, and the phenylnitrile moiety, which provides a platform for further molecular elaboration.

While direct examples of this compound being used as the core scaffold for biological probes are still emerging, its synthetic accessibility and reactivity make it a promising candidate for such applications. The functionalization of the gem-difluoroalkene group allows for the attachment of reporter groups or other biologically active molecules. Research has demonstrated that gem-difluoroalkenes can undergo photocatalytic hydrothiolation, a reaction that couples the scaffold with biologically relevant molecules under aqueous conditions. researchgate.net This highlights its potential for use in late-stage functionalization and biorthogonal chemistry, which are key processes in the development of sophisticated biological probes. researchgate.net The ability to introduce diverse functionalities suggests its potential as a core structure for creating probes to investigate biological systems.

A significant role of the gem-difluoroalkene group in medicinal chemistry is its function as a bioisostere, particularly for the carbonyl and amide groups. researchgate.netnih.gov Bioisosteres are substituents or groups with similar physical or chemical properties that impart similar biological responses to a parent compound. The replacement of a specific functional group with a bioisostere is a common strategy in drug design to enhance potency, selectivity, and metabolic stability, or to reduce toxicity. researchgate.net

The gem-difluoroalkene moiety is an effective mimic of the carbonyl group due to similarities in geometry and electronic properties. researchgate.netnih.gov This strategy has been successfully applied in the modification of β-lactams, a core structure in many antibiotics. nih.gov The unique reactivity of the gem-difluoroalkene group as an electrophile has also positioned it as a target for the irreversible inhibition of various enzymes. nih.gov This bioisosteric replacement can lead to improved bioavailability of drug candidates. researchgate.net

Table 1: Bioisosteric Relationships of the Gem-Difluoroalkene Moiety

| Original Functional Group | Bioisosteric Replacement | Key Rationale in Drug Design | Reference |

| Carbonyl Group (C=O) | Gem-Difluoroalkene (C=CF₂) | Mimics geometry and electronics; can act as an irreversible enzyme inhibitor. | researchgate.netnih.gov |

| Amide Group (-C(O)NH-) | Gem-Difluoroalkene (C=CF₂) | Offers increased metabolic stability against proteases. | nih.gov |

The development of synthetic methodologies to produce analogs of this compound with tailored reactivity is crucial for expanding its utility. Researchers have devised several strategies to functionalize the gem-difluoroalkene unit, thereby creating a library of compounds for further investigation.

One such strategy is the nickel-catalyzed cross-coupling of 2,2-difluorovinyl benzoates with various nucleophiles to generate gem-difluoroenol ethers. researchgate.net This method is notable for its modularity and tolerance of sensitive functional groups, allowing for late-stage functionalization of complex molecules. researchgate.net Another approach involves the photocatalytic hydrothiolation of gem-difluoroalkenes, which provides access to α,α-difluoroalkylthioethers. researchgate.net This reaction is significant because it works well with non-activated substrates, expanding the range of accessible molecules. researchgate.net

Furthermore, the gem-difluoroalkene group itself can be transformed. For instance, the hydrogenation of a gem-difluoroalkene moiety in a β-lactam scaffold using a palladium catalyst successfully yielded the corresponding 4-difluoromethyl-β-lactam. nih.gov This reduction creates a difluoromethyl (CF₂H) group, which is considered a lipophilic bioisostere of alcohol and thiol groups. nih.gov These synthetic advancements provide medicinal chemists with a versatile toolkit to create diverse analogs with modified electronic properties, metabolic stabilities, and biological targets.

Table 2: Selected Synthetic Strategies for Generating Analogs

| Reaction Type | Reagents/Catalyst | Resulting Functional Group | Significance | Reference |

| Nickel-Catalyzed Cross-Coupling | Ni(0) complex, Alcohols/Phenols | gem-Difluoroenol ether | Modular synthesis with high functional group tolerance. | researchgate.net |

| Photocatalytic Hydrothiolation | Iridium photocatalyst, Thiols | α,α-Difluoroalkylthioether | Couples non-activated substrates and biologically relevant molecules. | researchgate.net |

| Catalytic Hydrogenation | Palladium on carbon (Pd/C), H₂ | Difluoromethyl | Accesses the difluoromethyl group, a lipophilic bioisostere of alcohols/thiols. | nih.gov |

Potential in Materials Science Research

Fluorinated compounds are integral to materials science due to the unique properties conferred by the carbon-fluorine bond, such as high thermal stability, chemical resistance, and specific electronic characteristics. researchgate.netman.ac.ukresearchgate.net

While specific research on the polymerization of this compound is not extensively documented in the available literature, the high reactivity of fluorinated vinyl monomers towards radical and anionic species suggests its potential as a monomer for polymerization. epa.gov Fluoropolymers are a significant class of materials with diverse applications, including coatings, membranes, and electronics. researchgate.net The incorporation of the difluorovinylbenzonitrile unit into a polymer backbone could impart unique electronic and optical properties due to the combination of the electron-withdrawing nitrile and difluoroalkene groups. Further research is required to explore the synthesis and characterization of polymers derived from this monomer.

Fluorinated functional materials are an emerging area of research, with applications in catalysis, biology, and environmental science. researchgate.net The introduction of fluorine can significantly alter the physicochemical properties of a material, including its hydrophobicity and electronic nature. researchgate.net The 2,2-difluorovinyl group is a key functional moiety that can be used to build advanced materials. Although the direct application of this compound in this context is yet to be fully realized, its chemical structure represents a valuable synthon for creating more complex fluorinated systems with tailored properties for advanced technological applications.

Future Research Directions and Unresolved Challenges

Development of More Sustainable and Efficient Synthetic Methodologies

Current syntheses of 4-(2,2-difluorovinyl)benzonitrile often rely on Wittig-type olefination reactions. orgsyn.orgnih.govorgsyn.org A common method involves the reaction of 4-formylbenzonitrile with a phosphonium (B103445) ylide generated from a suitable difluoromethyl precursor. orgsyn.orgnih.govorgsyn.org One documented procedure utilizes triphenylphosphine (B44618) and potassium 2-bromo-2,2-difluoroacetate in dry N,N-dimethylformamide (DMF) at 90°C. orgsyn.orgorgsyn.org While effective, this method presents opportunities for improvement in terms of sustainability and efficiency.

Future research should prioritize the development of catalytic methods that avoid the use of stoichiometric phosphine (B1218219) reagents, which generate triphenylphosphine oxide as a byproduct, complicating purification and generating waste. Exploring alternative, more atom-economical routes is crucial. Additionally, investigating milder reaction conditions, such as lower temperatures and the use of more environmentally benign solvents, would enhance the sustainability of the synthesis. orgsyn.org A reported method using BrCF2CO2K instead of ClCF2CO2Na allows for a lower reaction temperature (90 °C vs. 160 °C), which is a step in the right direction. orgsyn.org

| Reagent/Condition | Current Method | Potential Improvement |

| Difluoromethyl Source | Potassium 2-bromo-2,2-difluoroacetate | Catalytic difluoromethylating agents |

| Phosphine Reagent | Triphenylphosphine (stoichiometric) | Catalytic phosphine or phosphine-free methods |

| Solvent | N,N-dimethylformamide (DMF) | Greener solvents (e.g., water, ionic liquids) |

| Temperature | 90°C | Room temperature or mildly elevated temperatures |

Exploration of Novel Reactivity Patterns and Transformation Pathways

The gem-difluorovinyl moiety in this compound is a versatile functional group for further chemical transformations. Its electron-withdrawing nature makes it a competent Michael acceptor. beilstein-journals.orgnih.gov This reactivity allows for the introduction of various nucleophiles, leading to the synthesis of a diverse range of fluorinated compounds. beilstein-journals.orgnih.gov

Future investigations should focus on expanding the scope of nucleophiles used in Michael additions to include a wider variety of carbon, nitrogen, and oxygen-based nucleophiles. Furthermore, exploring the reactivity of the nitrile group in concert with the difluorovinyl moiety could lead to novel tandem reactions and the construction of complex molecular architectures. The development of stereoselective transformations of the difluorovinyl group, such as asymmetric hydrogenation or dihydroxylation, would be highly valuable for accessing chiral fluorinated building blocks.

Advanced Mechanistic Studies and Computational Refinements

A deeper understanding of the reaction mechanisms involved in both the synthesis and transformation of this compound is essential for rational optimization. The Wittig-type olefination is proposed to proceed through a multi-step mechanism involving the formation of a zwitterionic intermediate, followed by decarboxylation to generate the active ylide. orgsyn.org This ylide then reacts with the aldehyde to form an oxaphosphetane, which subsequently undergoes cycloreversion to yield the desired gem-difluoroalkene. orgsyn.org

Advanced mechanistic studies, employing techniques such as in-situ spectroscopy and kinetic analysis, can provide more detailed insights into the reaction intermediates and transition states. Computational studies, such as Density Functional Theory (DFT) calculations, have already been used to elucidate the stereoselectivity of Michael additions to similar gem-difluorovinyl acceptors and can be further applied to model and predict the reactivity of this compound in various transformations. beilstein-journals.orgchemrxiv.org These studies can guide the design of more efficient catalysts and reaction conditions. chemrxiv.org

Expanding the Scope of Applications in Emerging Chemical Fields

The unique electronic properties conferred by the gem-difluorovinyl group make this compound an attractive building block for applications in various emerging fields. The gem-difluoroalkene functionality is considered a bioisostere of a carbonyl group, which can be beneficial for improving the bioavailability of drug candidates. researchgate.net Its incorporation into bioactive molecules is an area of active research.

Future research should explore the potential of this compound as a precursor for:

Fluorinated polymers and materials: The difluorovinyl group can participate in polymerization reactions to create novel fluoropolymers with unique thermal and electronic properties.

Agrochemicals: The introduction of fluorine atoms can enhance the efficacy and metabolic stability of pesticides and herbicides.

Liquid crystals: The rigid, polarizable structure of the molecule could be advantageous in the design of new liquid crystalline materials.

Photoinduced nitric oxide donors: Certain fluorinated furoxans have shown potential as photoinduced nitric oxide donors, and derivatives of this compound could be explored for similar applications. mdpi.com

Integration with Flow Chemistry and Automated Synthesis Platforms

The translation of synthetic procedures for this compound and its derivatives to flow chemistry and automated synthesis platforms presents a significant opportunity for accelerating research and development. youtube.com Flow chemistry offers several advantages over traditional batch synthesis, including improved safety, better heat and mass transfer, and the potential for telescoped reactions, leading to higher efficiency and reproducibility. youtube.com

Automated synthesis platforms, which can perform high-throughput screening of reaction conditions, would be invaluable for rapidly optimizing the synthesis of this compound and exploring its reactivity with a large library of reactants. youtube.com The integration of real-time analytical feedback in these automated systems can further accelerate the discovery of optimal reaction parameters. youtube.com The development of robust and scalable flow processes for the synthesis and functionalization of this compound will be a key enabler for its broader application in both academic and industrial settings.

Q & A

Q. Advanced

- Co-elution issues : GC-MS with a DB-5ms column resolves volatile fluorinated byproducts (e.g., difluoroalkenes) from the target compound .

- Quantitative NMR : Internal standards (e.g., 1,3,5-trimethoxybenzene) improve accuracy for low-concentration impurities .

How can researchers validate the purity of this compound for catalytic studies?

Q. Basic

- HPLC-DAD : Use a C18 column with acetonitrile/water (70:30) to detect aromatic impurities (retention time ~6.2 min) .

- Elemental analysis : Confirm %C, %N, and %F within ±0.3% of theoretical values (e.g., CHFN: C 64.67%, N 8.39%, F 22.77%) .

What mechanistic insights explain the reactivity of this compound in radical-polar crossover reactions?

Q. Advanced

- Radical initiation : LiHMDS generates a fluorine-centered radical, which adds to the nitrile-activated vinyl group, forming a stabilized benzylic radical intermediate .

- Polar phase : Morpholine acts as a proton shuttle, facilitating H-atom transfer and re-aromatization to yield triazole derivatives .

How do substituents on the benzonitrile ring affect the compound’s electronic properties?

Q. Advanced

- DFT calculations : The nitrile group lowers the LUMO energy (–2.1 eV), enhancing electrophilicity at the difluorovinyl moiety .

- Hammett parameters : Electron-withdrawing groups (σ = +0.66 for –CN) increase the reaction rate in nucleophilic substitutions by 15–20% .

What safety protocols are critical when handling fluorinated nitriles?

Q. Basic

- Ventilation : Use fume hoods to avoid inhalation of HF byproducts .

- PPE : Nitrile gloves and goggles are mandatory; fluorinated compounds penetrate latex .

How is this compound utilized in medicinal chemistry scaffold design?

Q. Advanced

- Kinase inhibitors : The nitrile group chelates ATP-binding pockets, while the difluorovinyl moiety enhances metabolic stability (t > 6 h in liver microsomes) .

- PET tracers : -labeled analogs are synthesized via nucleophilic fluorination of redox-active esters .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.